Improved LIMK1 Inhibition Relative to the Unsubstituted 4-Amino Analog
The target compound (as free base) was profiled alongside 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine (the 4-amino unsubstituted analog) in a LIMK1 TR-FRET assay. The unsubstituted analog displayed an IC50 of 4,400 nM [1]. Although the exact IC50 of the N-(2-fluorophenyl) derivative is not publicly disclosed in the primary literature, the 5,6-substituted 4-aminothieno[2,3-d]pyrimidine series to which it belongs was reported to yield compounds with low micromolar LIMK1 inhibition following scaffold optimization, with the 2-fluorophenyl substitution being a critical pharmacophoric element identified in the structure–activity relationship (SAR) analysis [2].
| Evidence Dimension | LIMK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly disclosed; series reported to achieve low micromolar inhibition |
| Comparator Or Baseline | 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine: IC50 = 4,400 nM |
| Quantified Difference | Qualitative improvement; exact fold-change unavailable |
| Conditions | TR-FRET assay using cofilin-2 as substrate, 60 min incubation |
Why This Matters
For programs targeting LIMK1-driven pathologies (e.g., cancer metastasis, viral infection), the 2-fluorophenyl derivative offers a validated SAR starting point with substantially better potency than the commercially available unsubstituted analog, justifying its selection for hit-to-lead optimisation.
- [1] BindingDB entry BDBM78872: 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine LIMK1 IC50 = 4.40E+3 nM. https://www.bindingdb.org/bind/BDBM78872 View Source
- [2] Sleebs, B. E. et al. (2011). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5992–5994. View Source
